LogP Increase of 0.31–0.93 Units over the Unsubstituted Parent Enhances Lipophilicity for Membrane Permeability
The target compound (6-methyl saturated) exhibits a predicted logP of 1.23–1.29 , whereas the unsubstituted parent 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 71257-38-0) has a reported logP of 0.92–1.35 . The methyl group contributes an increase of 0.31–0.93 log units, indicating higher lipophilicity that can improve passive membrane permeability while avoiding excessive logP that could compromise solubility.
| Evidence Dimension | Calculated logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP 1.23 (ChemSrc) / 1.29 (Aladdinsci) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine (71257-38-0): LogP 0.92 (Molbase) / 1.35 (ACD/Labs) |
| Quantified Difference | ΔLogP = +0.31 to +0.93 (target minus parent) |
| Conditions | Predicted by ACD/Labs, AlogP, and XLogP3 algorithms; experimental measurement not available. |
Why This Matters
A 0.3–0.9 log unit increase in lipophilicity can translate to a notable improvement in passive membrane permeability and oral absorption potential [1].
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. https://doi.org/10.1517/17460441003604757 View Source
